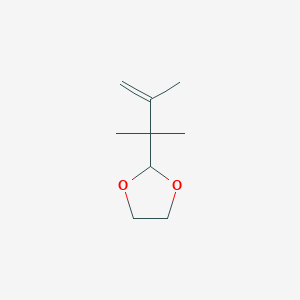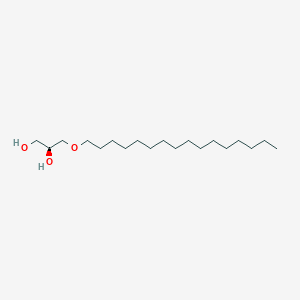
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL
Vue d'ensemble
Description
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of propanol, with a benzyl group and an octadecyloxy group attached to the carbon chain. The purpose of
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is not well understood. However, it is believed that the compound interacts with the lipid bilayer of cell membranes, which can affect the permeability and fluidity of the membrane. This can have implications for drug delivery and cellular uptake of various compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. However, studies have shown that the compound is non-toxic and has low levels of cytotoxicity. Additionally, the compound has been shown to have good stability in various solvents and under different conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is its good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has low levels of cytotoxicity and is non-toxic, which makes it a safe option for use in lab experiments. However, one limitation of the compound is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. One area of focus could be on further understanding the mechanism of action of the compound, which could provide insights into its potential use in drug delivery systems. Additionally, future research could focus on exploring the potential use of the compound in the development of new surfactants and emulsifiers. Another area of research could be on developing new synthesis methods for the compound, which could improve its purity and yield. Overall, the potential applications of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL make it an interesting compound for further scientific research.
Applications De Recherche Scientifique
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of drug delivery systems. The compound has been shown to have good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has been studied for its potential use in the development of new surfactants and emulsifiers.
Propriétés
Numéro CAS |
86008-21-1 |
|---|---|
Nom du produit |
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL |
Formule moléculaire |
C28H50O3 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
3-octadecoxy-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3 |
Clé InChI |
AVIFKOIVNVRTPE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
Synonymes |
3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)







![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)